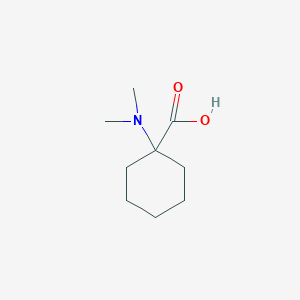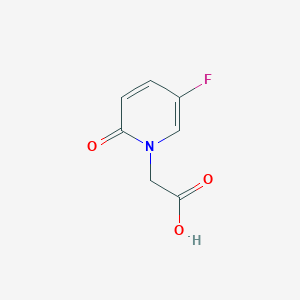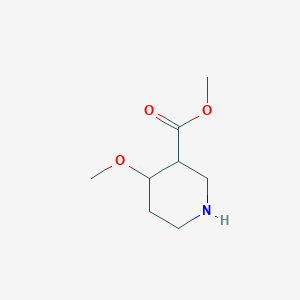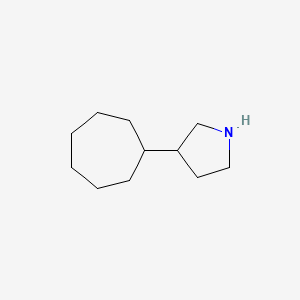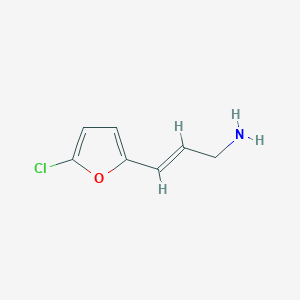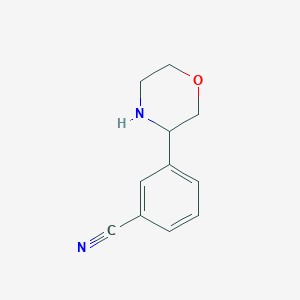
Methyl11-chloro-10-oxoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-chloro-10-oxoundecanoate is a chemical compound with the molecular formula C12H21ClO3. It is a monomethyl ester of sebacinic acid and is known for its applications in organic synthesis and as a precursor in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 11-chloro-10-oxoundecanoate can be synthesized through the esterification of 11-chloro-10-oxoundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methyl 11-chloro-10-oxoundecanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 11-chloro-10-oxoundecanoic acid.
Reduction: Yields 11-chloro-10-hydroxyundecanoate or undecane derivatives.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 11-chloro-10-oxoundecanoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug development.
Medicine: Investigated for its potential in developing pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with specific molecular targets. It can act as an intermediate in various biochemical pathways, facilitating the formation of desired products through its reactive functional groups. The chlorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-chloro-10-oxodecanoate: Similar in structure but with a different chain length.
Methyl sebacoyl chloride: Another ester derivative of sebacinic acid with different functional groups.
Uniqueness
Methyl 11-chloro-10-oxoundecanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H21ClO3 |
|---|---|
Poids moléculaire |
248.74 g/mol |
Nom IUPAC |
methyl 11-chloro-10-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h2-10H2,1H3 |
Clé InChI |
GQBHEIBACIZQIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)

